Guraxetan, also known as lutetium (177Lu) zadavotide guraxetan or 177Lu-PNT2002, is a novel therapeutic compound primarily developed for the treatment of metastatic castration-resistant prostate cancer. It functions as a targeted radionuclide therapy, utilizing a ligand that binds specifically to prostate-specific membrane antigen (PSMA) on cancer cells, facilitating the internalization of the drug and delivering localized radiation to destroy tumor cells. This mechanism enhances therapeutic efficacy while minimizing damage to surrounding healthy tissues .
Guraxetan exhibits significant biological activity against prostate cancer cells due to its targeted approach. Clinical trials have demonstrated its efficacy in improving radiographic progression-free survival in patients with advanced prostate cancer who have previously undergone other treatments. The mechanism of action is primarily through the selective targeting of PSMA, resulting in localized radiation exposure that minimizes systemic side effects compared to conventional chemotherapy .
Guraxetan is primarily applied in oncology, specifically for treating metastatic castration-resistant prostate cancer. Its use in targeted radionuclide therapy represents a significant advancement in personalized medicine, allowing for more effective treatment strategies tailored to individual patient profiles. Ongoing clinical trials are exploring its potential applications in other cancers expressing PSMA .
Studies on guraxetan's interactions focus on its binding affinity to PSMA and its pharmacokinetics in human subjects. Research indicates that it has a favorable safety profile with manageable side effects compared to traditional therapies. Additionally, interaction studies with other drugs used in prostate cancer treatment are ongoing to assess potential synergies or adverse effects when used in combination therapies .
Guraxetan shares similarities with several other compounds targeting PSMA. Here are some notable comparisons:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Lutetium (177Lu) vipivotide tetraxetan | Targeted radionuclide therapy | Approved for similar indications; different dosing regimen |
| Enzalutamide | Androgen receptor inhibitor | Non-radiolabeled; targets hormonal pathways |
| Abiraterone acetate | Androgen biosynthesis inhibitor | Non-radiolabeled; affects steroidogenesis |
Guraxetan's uniqueness lies in its dual mechanism of action as both a ligand and a radioactive agent, allowing for targeted destruction of cancer cells while sparing healthy tissue .
Guraxetan exhibits a sophisticated molecular architecture based on the 1,4,7,10-tetraazacyclododecane macrocyclic framework, commonly known as cyclen [4]. The compound possesses the molecular formula C₂₀H₃₄N₄O₉ with a molecular weight of 474.51 g/mol [4] [7]. The atomic connectivity centers around a twelve-membered ring containing four nitrogen atoms positioned at the 1, 4, 7, and 10 positions, creating a square planar arrangement that serves as the foundation for metal coordination [1] [4].
The bonding patterns within guraxetan demonstrate a combination of covalent and coordinate interactions. The tetraazacyclododecane ring consists entirely of single bonds, including C-N and C-C connections that provide conformational flexibility [4]. Three pendant carboxymethyl arms extend from nitrogen atoms in the macrocycle, each terminating in carboxylic acid functionality [4] [7]. These carboxylate groups serve as the primary coordination sites for metal binding through their oxygen atoms, forming ionic coordinate bonds with metal centers [1] [2].
| Structural Component | Bond Type | Description |
|---|---|---|
| Tetraazacyclododecane Ring | C-N, C-C single bonds | 12-membered flexible macrocycle |
| Carboxylate Arms | Coordinate covalent | Three pendant -CH₂COOH groups |
| Nitrogen Coordination | σ-donor bonds | Four tertiary amine sites |
| Metal Chelation | Ionic coordination | Octahedral geometry with metal centers |
The nitrogen atoms in the macrocycle function as σ-donor sites, contributing electron density to coordinated metal ions through their lone pairs [23]. This tetradentate nitrogen coordination, combined with the tridentate carboxylate oxygens, creates a heptadentate chelation pattern that forms stable metal complexes [1] [2]. The resulting coordination geometry typically adopts an octahedral arrangement around the metal center, with the four nitrogen atoms occupying equatorial positions and carboxylate oxygens filling axial and additional equatorial sites [23] [26].
The stereochemical analysis of guraxetan reveals complex three-dimensional arrangements that significantly influence its coordination behavior and biological activity. The compound contains a stereogenic center at the C2 position, which adopts the (S)-configuration as indicated by its systematic name: (2S)-5-oxo-2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]hexanoic acid [7]. This chiral center introduces stereochemical constraints that affect the overall molecular conformation and metal binding characteristics [1] [2].
The tetraazacyclododecane ring system exhibits conformational isomerism, particularly when complexed with metal ions. Two primary conformational states have been identified: the square antiprismatic (SAP) and twisted square antiprismatic (TSAP) geometries [30]. These conformers exist in dynamic equilibrium, with interconversion occurring on the millisecond timescale [30]. The relative populations of SAP and TSAP forms depend on the ionic radius of the coordinated metal and environmental factors such as temperature and pH [26] [30].
Nuclear magnetic resonance studies of related DOTA-type compounds demonstrate that conformational exchange between SAP and TSAP isomers produces distinct spectroscopic signatures [30]. The exchange process involves rotation of the carboxylate arms relative to the macrocyclic ring, creating different spatial arrangements of the coordinating atoms [26]. This conformational flexibility influences the hydration state of metal complexes and affects their stability and kinetic properties [26].
| Stereochemical Feature | Configuration | Impact on Properties |
|---|---|---|
| C2 Stereocenter | (S)-configuration | Fixed chirality affects binding |
| Ring Conformation | SAP/TSAP equilibrium | Dynamic exchange influences stability |
| Carboxylate Orientation | Multiple rotamers | Affects metal coordination geometry |
| Overall Chirality | Single enantiomer | Determines biological activity |
The stereochemical configuration analysis also reveals that the pendant carboxylate groups can adopt different orientations relative to the macrocyclic plane [26]. These rotational states contribute to the overall conformational complexity and influence the accessibility of coordination sites during metal binding [23]. The (S)-stereochemistry at C2 creates a preferential binding orientation that may contribute to the selectivity observed in biological systems [1] [2].
Fourier transform infrared spectroscopy provides comprehensive identification of functional groups present in guraxetan through characteristic vibrational frequencies. The infrared spectrum exhibits distinct absorption bands that correspond to specific molecular vibrations within the compound [11] [15]. The carboxylic acid functionality produces a broad absorption band in the 3200-3600 cm⁻¹ region, attributed to O-H stretching vibrations [11]. This broad, medium-intensity band often appears as a composite signal due to hydrogen bonding interactions between carboxyl groups [32].
The carbonyl stretching vibrations appear as strong absorption bands in the 1600-1700 cm⁻¹ region, characteristic of carboxylic acid C=O bonds [11] [32]. These bands provide definitive evidence for the presence of carboxylate functionality and can shift depending on the protonation state and coordination environment [32]. Alkyl C-H stretching vibrations manifest as medium to strong absorptions in the 2800-3000 cm⁻¹ range, reflecting the extensive methylene and methyl groups within the macrocyclic structure [11].
| Wavenumber (cm⁻¹) | Assignment | Intensity | Functional Group |
|---|---|---|---|
| 3200-3600 | O-H stretch | Broad, medium | Carboxylic acid |
| 2800-3000 | C-H stretch | Medium-strong | Alkyl groups |
| 1600-1700 | C=O stretch | Strong | Carboxyl functionality |
| 1400-1500 | C-H bend | Medium | Methylene groups |
| 1200-1300 | C-N stretch | Medium | Amine linkages |
| 800-1200 | C-C stretch | Weak-medium | Ring deformations |
Nuclear magnetic resonance spectroscopy provides detailed structural information through characteristic chemical shift patterns and coupling relationships [9] [14]. Proton nuclear magnetic resonance spectra of guraxetan reveal distinct resonances corresponding to different proton environments within the molecule [14]. The methylene protons adjacent to nitrogen atoms typically appear in the δ 2.5-4.0 ppm region, while the N-CH₂-COO protons resonate at δ 4.0-4.5 ppm due to the deshielding effect of the carboxylate groups [14] [30].
Carbon-13 nuclear magnetic resonance spectroscopy complements the proton data by providing information about the carbon framework connectivity [14]. The N-CH₂ carbons typically resonate in the δ 50-60 ppm range, while the carboxyl carbon atoms appear significantly downfield at δ 170-180 ppm [14] [33]. The macrocyclic ring carbons produce resonances in the aliphatic region, typically between δ 20-50 ppm, depending on their proximity to nitrogen atoms and other electron-withdrawing groups [14].
High-resolution mass spectrometry serves as a definitive analytical technique for molecular identification and structural elucidation of guraxetan [21]. The technique provides accurate mass measurements that confirm the molecular formula and enable detailed fragmentation analysis [21]. The molecular ion peak appears at m/z 474.51, corresponding to the [M+H]⁺ ion, which matches the calculated exact mass for the protonated molecular species [4] [7].
The mass spectrometric fragmentation pattern of guraxetan reveals systematic loss of functional groups that provides insight into its structural organization [25]. Primary fragmentation involves loss of carboxyl groups (-45 Da each), producing daughter ions at m/z 429.47 [M-COOH]⁺, m/z 384.43 [M-2×COOH]⁺, and m/z 339.39 [M-3×COOH]⁺ [25]. These sequential losses demonstrate the presence of three carboxylate functionalities and their relative lability under mass spectrometric conditions [18].
| m/z Value | Ion Assignment | Fragmentation Process | Structural Information |
|---|---|---|---|
| 474.51 | [M+H]⁺ | Molecular ion | Confirms molecular formula |
| 429.47 | [M-COOH]⁺ | Loss of one carboxyl | First fragmentation pathway |
| 384.43 | [M-2×COOH]⁺ | Loss of two carboxyls | Sequential fragmentation |
| 339.39 | [M-3×COOH]⁺ | Loss of three carboxyls | Complete carboxylate loss |
| 294.35 | [Cyclen core + substituents]⁺ | Partial side chain loss | Core structure retention |
| 249.31 | [Cyclen core]⁺ | Complete side chain loss | Macrocycle fragment |
Secondary fragmentation pathways involve cleavage of the alkyl chains and modification of the macrocyclic core structure [25]. The appearance of fragment ions at m/z 294.35 and m/z 249.31 suggests retention of the tetraazacyclododecane core with varying degrees of side chain attachment [18] [25]. These fragmentation patterns are consistent with the proposed structure and provide confirmatory evidence for the macrocyclic architecture [21].
The synthesis of Guraxetan requires careful selection of precursors and precise stoichiometric control to achieve optimal yields. The primary precursor components include DOTA-tri-tert-butyl ester as the metal chelator core, which provides the macrocyclic framework necessary for lutetium-177 coordination [1] [2]. The molecular composition of Guraxetan (C₆₃H₉₂IN₁₁O₂₃) with a molecular weight of 1,498.4 g/mol reflects the complex nature of this peptidomimetic compound [3] [4].
The precursor selection strategy emphasizes the use of protected amino acid derivatives to prevent unwanted side reactions during synthesis. D-Lysine(Boc) serves as the basic amino acid component, while D-Phenylalanine(Boc) provides the aromatic amino acid functionality essential for PSMA binding [5]. The 3-iodo-D-tyrosine moiety functions as the radiolabeling site, which is critical for the compound's imaging and therapeutic properties [6].
| Precursor Component | Molecular Weight (g/mol) | Stoichiometric Ratio | Function |
|---|---|---|---|
| DOTA-tri-tert-butyl ester | 573.6 | 1.0 | Metal chelator core |
| D-Lysine(Boc) | 246.3 | 1.0 | Basic amino acid component |
| D-Phenylalanine(Boc) | 265.3 | 1.0 | Aromatic amino acid |
| 3-Iodo-D-tyrosine | 307.1 | 1.0 | Radiolabeling site |
| Glutamic acid derivative | 147.1 | 1.0 | PSMA binding motif |
| Aminohexanoic acid | 131.2 | 1.0 | Linker component |
| Coupling reagents | Variable | 2-4 equiv | Activation agents |
The stoichiometric ratios require precise control, with coupling reagents typically employed in 2-4 molar equivalents to ensure complete activation and minimize incomplete coupling reactions [2] [7]. The glutamic acid derivative forms the critical PSMA binding motif, while aminohexanoic acid serves as a linker component to maintain appropriate spatial orientation of functional groups [5].
The stepwise synthesis of Guraxetan follows a well-defined pathway that begins with solid-phase peptide synthesis (SPPS) methodology. The process involves sequential coupling of protected amino acids to a growing peptide chain, followed by DOTA conjugation and final deprotection steps [2] [7]. The synthesis pathway requires careful optimization of reaction conditions at each step to maximize overall yield and purity.
The peptide chain assembly phase typically operates at ambient temperature (20-25°C) over 12-24 hours, achieving yields of 85-95% when properly optimized [8]. This step involves the systematic addition of Fmoc-protected amino acids using standard coupling protocols with HBTU and DIEA as coupling reagents [2]. The efficiency of each coupling reaction is critical, as incomplete reactions can lead to truncated sequences that significantly impact final product purity.
| Synthesis Step | Temperature (°C) | Time (hours) | pH Range | Typical Yield (%) |
|---|---|---|---|---|
| Peptide chain assembly | 20-25 | 12-24 | N/A | 85-95 |
| DOTA conjugation | 40-60 | 2-4 | 8-9 | 70-85 |
| Deprotection | 25 | 2-3 | 2-3 | 90-98 |
| Purification | 25 | 1-2 | 6-8 | 80-90 |
| Lyophilization | -40 to 25 | 24-48 | N/A | 95-99 |
The DOTA conjugation represents a critical step in the synthesis pathway, requiring elevated temperatures (40-60°C) and basic conditions (pH 8-9) to facilitate the formation of the macrocyclic chelator attachment [2]. This step typically achieves yields of 70-85% when optimized properly. The reaction involves the condensation of the bromoacetylated peptide with cyclen, followed by alkylation with tert-butyl bromoacetate to form the complete DOTA framework [2].
Deprotection procedures must be carefully controlled to achieve complete removal of protecting groups while minimizing side reactions. The process typically operates at ambient temperature under acidic conditions (pH 2-3) for 2-3 hours, achieving yields of 90-98% [8]. The final purification and lyophilization steps complete the synthesis pathway, with overall yields typically ranging from 80-90% for the purification step and 95-99% for lyophilization [9].
The chelation chemistry of Guraxetan with lutetium-177 involves the formation of a highly stable coordination complex between the DOTA macrocyclic chelator and the radioactive lutetium ion. The DOTA framework functions as an octadentate ligand, coordinating through four nitrogen atoms of the macrocyclic ring and four carboxylate oxygen atoms from the pendant arms [10] [1]. This coordination geometry provides exceptional thermodynamic stability and kinetic inertness under physiological conditions.
The lutetium-177 complex formation requires specific reaction conditions to achieve optimal radiochemical yields. Temperature optimization studies indicate that the chelation reaction proceeds efficiently at temperatures between 40-80°C, with higher temperatures generally increasing the reaction rate [11] [12]. The pH of the reaction medium is critical, with optimal conditions typically maintained between 4.5-6.0 to balance complex formation efficiency with ligand protonation effects [10] [11].
| Parameter | Optimal Range | Effect on Yield | Radiochemical Yield (%) |
|---|---|---|---|
| Temperature | 40-80°C | Higher temp increases rate | 70-85 |
| pH | 4.5-6.0 | Optimal at pH 5-6 | 85-95 |
| Reaction time | 10-30 min | Plateau after 15 min | 90-98 |
| Ligand concentration | 10⁻⁶ - 10⁻⁴ M | Higher conc improves yield | 75-95 |
| Lu-177 activity | 0.4-2.0 GBq/mL | Activity dependent | 65-90 |
| Buffer system | Acetate/Ascorbate | Stabilizes complex | 80-95 |
The reaction kinetics demonstrate that complex formation typically reaches a plateau after 15 minutes, with radiochemical yields of 90-98% achieved under optimal conditions [13] [12]. Ligand concentration plays a crucial role, with concentrations in the range of 10⁻⁶ to 10⁻⁴ M providing optimal yields while minimizing unwanted side reactions [12]. The specific activity of lutetium-177 significantly impacts the final radiochemical yield, with activities between 0.4-2.0 GBq/mL providing the best balance between efficiency and radiolysis concerns [14].
Buffer system selection is critical for maintaining complex stability and preventing radiolysis. Acetate/ascorbate buffer systems are preferred due to their ability to stabilize the lutetium complex while providing antioxidant protection against radiation-induced degradation [14]. The use of gentisic acid in combination with ascorbic acid has been shown to effectively suppress radiolysis products and maintain radiochemical purity above 95% during storage [14].
High-performance liquid chromatography (HPLC) represents the primary purification technique for Guraxetan, providing the resolution necessary to separate the target compound from closely related impurities. Reversed-phase HPLC using C18 columns with trifluoroacetic acid-containing mobile phases has been extensively employed, though newer methods utilizing phosphate buffer systems have shown superior performance in terms of peak symmetry and recovery [15] [6].
The optimization of HPLC conditions requires careful consideration of multiple parameters to achieve optimal separation and recovery. Column selection typically involves C18 reversed-phase materials with particle sizes of 5-10 μm to provide adequate resolution of closely eluting compounds [15] [16]. Mobile phase composition commonly employs a binary gradient system with 0.1% TFA in water as mobile phase A and 0.1% TFA in acetonitrile as mobile phase B, though phosphate buffer alternatives have shown improved performance for certain applications [15].
| HPLC Parameter | Specification | Optimization Notes |
|---|---|---|
| Column type | C18 reversed-phase | Particle size 5-10 μm |
| Mobile phase A | 0.1% TFA in water | Phosphate buffer alternative |
| Mobile phase B | 0.1% TFA in acetonitrile | Can substitute methanol |
| Flow rate | 1.0-1.5 mL/min | Adjust for resolution |
| Gradient | 5-95% B over 30 min | Shallow gradient preferred |
| Detection wavelength | 220-280 nm | Multiple wavelengths |
| Column temperature | 25-40°C | Affects peak shape |
The gradient profile significantly impacts separation efficiency, with shallow gradients (5-95% B over 30 minutes) generally providing better resolution of closely related compounds [15] [17]. Flow rate optimization typically involves rates of 1.0-1.5 mL/min, with adjustments made based on the specific resolution requirements and column characteristics [17]. Detection wavelengths of 220-280 nm are commonly employed, with multiple wavelength monitoring providing additional confirmation of compound identity and purity [15].
Column chromatography serves as a complementary purification technique, particularly useful for larger-scale preparations and initial purification steps. Silica gel and alumina are the most commonly employed stationary phases, with selection based on the specific separation requirements and compound characteristics [16] [18]. The choice of mobile phase system depends on the polarity and functional group characteristics of the target compound and impurities.
Preparative HPLC methods have been developed for larger-scale purification, typically employing columns with internal diameters of 10-50 mm and proportionally scaled flow rates [17] [19]. These methods allow for the purification of multigram quantities while maintaining high resolution and recovery rates. The development of automated purification systems has further improved efficiency and reproducibility of large-scale preparations.
Yield optimization in Guraxetan synthesis requires a comprehensive approach addressing each step of the synthetic pathway. The overall yield is determined by the cumulative efficiency of individual reactions, with particular attention paid to coupling reactions, deprotection steps, and purification procedures [8]. Mathematical modeling of stepwise yields demonstrates that even small improvements in individual step efficiencies can result in significant overall yield enhancements.
Coupling efficiency represents the most critical factor in yield optimization, with targets exceeding 99% for each coupling reaction [8]. The use of double coupling protocols, where unreacted amino groups are subjected to a second coupling cycle, has proven effective in achieving these high efficiencies [7]. Extended reaction times and elevated temperatures may be employed when necessary, though care must be taken to avoid side reactions such as epimerization or dehydration.
| Process Variable | Target Value | Common Byproducts | Mitigation Strategy | Impact on Final Yield (%) |
|---|---|---|---|---|
| Coupling efficiency | >99% | Incomplete sequences | Double coupling | 10-15 |
| Deprotection completeness | >98% | Protected intermediates | Extended deprotection | 5-10 |
| Aggregation prevention | <2% | Dimers/oligomers | High dilution | 3-8 |
| Oxidation control | <1% | Oxidized products | Inert atmosphere | 2-5 |
| Purification recovery | >85% | Fragmented peptides | Optimized gradient | 5-15 |
Deprotection completeness is another critical factor, with targets of >98% required to minimize the presence of protected intermediates in the final product [8]. Extended deprotection times and carefully controlled acidic conditions help achieve these targets while minimizing side reactions. The use of scavengers such as triisopropylsilane can help prevent oxidation and alkylation side reactions during deprotection.
Aggregation prevention is essential for maintaining product quality and yield, particularly for longer peptide sequences. High dilution conditions during critical steps help minimize intermolecular interactions that can lead to dimer and oligomer formation [20]. The target is to maintain aggregation levels below 2% to ensure acceptable product quality [20].
Oxidation control requires careful handling procedures and the use of inert atmospheres when necessary. Sensitive amino acids such as methionine, cysteine, and tryptophan are particularly susceptible to oxidation, requiring special precautions during synthesis and storage [7]. The use of antioxidants and oxygen-free solvents can help minimize oxidation byproducts to less than 1% of the final product.
Purification recovery optimization involves the development of HPLC gradients and conditions that maximize product recovery while maintaining purity standards. Targets of >85% recovery are typically achievable with properly optimized gradient conditions and careful attention to sample handling procedures [15] [6]. The impact of purification recovery on final yield can be substantial, representing 5-15% of the overall yield depending on the specific conditions employed.